molecular formula C21H24FN3S B4716592 N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide

N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide

Cat. No. B4716592
M. Wt: 369.5 g/mol
InChI Key: YOVPZRQKJCICTI-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been reported to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of these neurotransmitters.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are all associated with improved mood and reduced anxiety. It has also been reported to have an analgesic effect, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in scientific research is its wide range of pharmacological activities, making it a useful tool for investigating the role of neurotransmitters in various physiological and pathological conditions. However, one limitation of using N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is its potential toxicity, which needs to be carefully monitored in laboratory experiments.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for neuropathic pain, which is a difficult condition to treat effectively. Further research is also needed to fully understand the mechanisms of action of N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its potential side effects.
In conclusion, N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is a chemical compound that has shown promising results in various scientific research studies. Its wide range of pharmacological activities makes it a useful tool for investigating the role of neurotransmitters in various physiological and pathological conditions. However, its potential toxicity needs to be carefully monitored in laboratory experiments. Further research is needed to fully understand the mechanisms of action of N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its potential therapeutic applications.

Scientific Research Applications

N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anticonvulsant, and anxiolytic effects. N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been reported to have potential as a treatment for neuropathic pain, as well as for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3S/c22-20-10-8-19(9-11-20)17-23-21(26)25-15-13-24(14-16-25)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2,(H,23,26)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVPZRQKJCICTI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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